molecular formula C15H12BrClN2O3 B5763285 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide

4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5763285
M. Wt: 383.62 g/mol
InChI Key: OJTXXBCOUXBGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and proteins. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its potential as a drug delivery agent. This compound has good solubility and stability, making it a potential candidate for drug delivery systems.
One limitation of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab.

Future Directions

There are several future directions for the research of 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide. One future direction is the study of its potential as an anti-cancer agent. Further studies are needed to determine the efficacy and safety of this compound in vivo.
Another future direction is the study of its potential as an enzyme inhibitor. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in various physiological processes. Further studies are needed to determine the potential therapeutic applications of this compound as an enzyme inhibitor.
In conclusion, 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of research.

Synthesis Methods

The synthesis of 4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and 1,3-diaminopropane to yield the final product.

Scientific Research Applications

4-bromo-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
In pharmacology, this compound has been studied for its potential as a drug delivery agent. It has been shown to have good solubility and stability, making it a potential candidate for drug delivery systems.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O3/c1-21-13-7-6-11(17)8-12(13)15(20)22-19-14(18)9-2-4-10(16)5-3-9/h2-8H,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTXXBCOUXBGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}benzenecarboximidamide

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